Melting Point (Mp) Comparison with Fluorinated Indene Analogs
The melting point of methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate is a critical quality attribute that distinguishes it from closely related fluorinated analogs. This compound exhibits a distinct melting range of 195-197°C , which is approximately 17-18°C higher than that of its 4-fluorophenyl-substituted counterpart, 1-amino-3-cyano-3-(4-fluorophenyl)-6-trifluoromethyl-1-inden-2-carboxylic acid methyl ester (Mp 178-179°C) [1]. This difference is significant for solid-state characterization and purification.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 195-197 °C |
| Comparator Or Baseline | 1-amino-3-cyano-3-(4-fluorophenyl)-6-trifluoromethyl-1-inden-2-carboxylic acid methyl ester: 178-179 °C |
| Quantified Difference | +17 to +18 °C higher for target compound |
| Conditions | Solid state, measured via standard capillary method; target compound data from ChemSrc , comparator from patent literature [1]. |
Why This Matters
A higher and distinct melting point provides a straightforward, quantitative method for confirming compound identity and assessing purity, which is essential for procurement and quality control in both research and industrial settings.
- [1] Bøgesø, K. P. (1989). U.S. Patent No. 4,873,344. Washington, DC: U.S. Patent and Trademark Office. View Source
